molecular formula C15H10N4O3S B11535528 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B11535528
M. Wt: 326.3 g/mol
InChI Key: IOAJNHWSQPCEGS-UHFFFAOYSA-N
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Description

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Coupling with Pyridine-3-carboxylic Acid: The thiazole intermediate is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
  • N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
  • N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-5-carboxamide

Uniqueness

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H10N4O3S

Molecular Weight

326.3 g/mol

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C15H10N4O3S/c20-14(11-4-2-6-16-8-11)18-15-17-13(9-23-15)10-3-1-5-12(7-10)19(21)22/h1-9H,(H,17,18,20)

InChI Key

IOAJNHWSQPCEGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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